Cas no 2137675-57-9 (2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)-)
2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)-
-
- Inchi: 1S/C11H10O5S/c1-6-3-4-8-7(5-6)10(17(2,14)15)9(16-8)11(12)13/h3-5H,1-2H3,(H,12,13)
- InChI Key: BXGSROQSKOYXSU-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(C)C=C2C(S(C)(=O)=O)=C1C(O)=O
2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361117-0.05g |
3-methanesulfonyl-5-methyl-1-benzofuran-2-carboxylic acid |
2137675-57-9 | 95.0% | 0.05g |
$2545.0 | 2025-03-18 | |
| Enamine | EN300-361117-0.1g |
3-methanesulfonyl-5-methyl-1-benzofuran-2-carboxylic acid |
2137675-57-9 | 95.0% | 0.1g |
$2668.0 | 2025-03-18 | |
| Enamine | EN300-361117-0.25g |
3-methanesulfonyl-5-methyl-1-benzofuran-2-carboxylic acid |
2137675-57-9 | 95.0% | 0.25g |
$2789.0 | 2025-03-18 | |
| Enamine | EN300-361117-0.5g |
3-methanesulfonyl-5-methyl-1-benzofuran-2-carboxylic acid |
2137675-57-9 | 95.0% | 0.5g |
$2910.0 | 2025-03-18 | |
| Enamine | EN300-361117-1.0g |
3-methanesulfonyl-5-methyl-1-benzofuran-2-carboxylic acid |
2137675-57-9 | 95.0% | 1.0g |
$3031.0 | 2025-03-18 | |
| Enamine | EN300-361117-2.5g |
3-methanesulfonyl-5-methyl-1-benzofuran-2-carboxylic acid |
2137675-57-9 | 95.0% | 2.5g |
$5940.0 | 2025-03-18 | |
| Enamine | EN300-361117-5.0g |
3-methanesulfonyl-5-methyl-1-benzofuran-2-carboxylic acid |
2137675-57-9 | 95.0% | 5.0g |
$8790.0 | 2025-03-18 | |
| Enamine | EN300-361117-10.0g |
3-methanesulfonyl-5-methyl-1-benzofuran-2-carboxylic acid |
2137675-57-9 | 95.0% | 10.0g |
$13032.0 | 2025-03-18 |
2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)- Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)-
Introduction to 2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)- (CAS No. 2137675-57-9)
The compound 2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)-, identified by its CAS number 2137675-57-9, is a structurally intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system, which imparts unique electronic and steric properties. The presence of a methylsulfonyl group at the 3-position and a methyl group at the 5-position further modifies its chemical behavior, making it a versatile scaffold for drug discovery and material science applications.
Recent advancements in medicinal chemistry have highlighted the potential of benzofuran derivatives as bioactive molecules. The 2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)- structure offers a promising platform for developing novel therapeutic agents due to its ability to interact with biological targets in multiple ways. The sulfonyl group, in particular, is known for its ability to enhance binding affinity and metabolic stability, which are critical factors in drug design. This compound has been extensively studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
In the realm of synthetic chemistry, the preparation of 2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)- involves sophisticated methodologies that leverage modern catalytic techniques. The synthesis typically begins with the functionalization of a benzofuran precursor, followed by selective introduction of the methylsulfonyl and methyl groups. Recent studies have demonstrated the use of transition metal-catalyzed cross-coupling reactions and organometallic chemistry to achieve high yields and regioselectivity. These advances not only streamline the synthetic process but also open up new avenues for structural diversification.
The biological activity of 2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)- has been explored in various preclinical models. Notably, research has indicated that this compound exhibits potent inhibitory effects on certain enzymes implicated in inflammatory diseases. The methylsulfonyl moiety plays a crucial role in modulating the enzyme's active site, thereby reducing inflammatory responses. Additionally, studies suggest that the presence of the methyl group enhances membrane permeability, facilitating better absorption and bioavailability.
Another area of interest is the application of 2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)- in material science. The unique electronic properties of benzofuran derivatives make them suitable candidates for organic electronics and photovoltaic devices. Researchers have investigated its potential as a building block for conductive polymers and light-emitting materials. The introduction of electron-withdrawing groups like the methylsulfonyl moiety can fine-tune the optoelectronic characteristics of these materials, making them more suitable for practical applications.
Future directions in the study of 2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)- include exploring its derivatives for targeted drug delivery systems. By incorporating functional groups that respond to specific biological stimuli, such as pH or enzymes, researchers aim to develop smart drug formulations that release active compounds only at disease sites. This approach could significantly improve therapeutic outcomes while minimizing side effects.
The development of computational models has also accelerated the discovery process for compounds like 2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)-. Advanced algorithms can predict molecular interactions and optimize synthetic pathways with remarkable accuracy. These tools are particularly valuable in identifying lead compounds that exhibit desired pharmacological properties before experimental validation. Such integrative approaches are essential for translating laboratory findings into viable clinical candidates.
In conclusion, 2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)- (CAS No. 2137675-57-9) represents a fascinating example of how structural modifications can enhance biological activity and material properties. Its potential applications in pharmaceuticals and advanced materials underscore the importance of continued research in this field. As our understanding of molecular interactions deepens, compounds like this will play an increasingly pivotal role in addressing complex scientific challenges.
2137675-57-9 (2-Benzofurancarboxylic acid, 5-methyl-3-(methylsulfonyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)